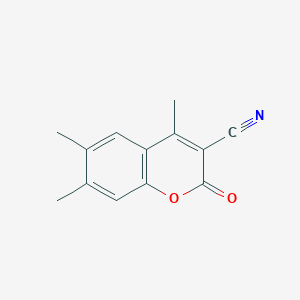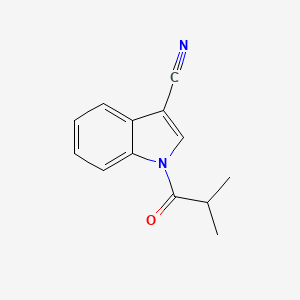
1-Isobutyryl-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Isobutyryl-1H-indole-3-carbonitrile est un composé chimique appartenant à la famille de l'indole, connue pour ses propriétés biologiques et chimiques diverses. Les dérivés de l'indole sont importants dans divers domaines, y compris les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 1-Isobutyryl-1H-indole-3-carbonitrile implique généralement la réaction du 1H-indole-3-carbonitrile avec le chlorure d'isobutyryle en présence d'une base telle que la triéthylamine. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle. Le schéma de réaction général est le suivant :
1H-indole-3-carbonitrile+chlorure d'isobutyryle→this compound
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Isobutyryl-1H-indole-3-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction utilisant des agents comme l'hydrure de lithium aluminium peuvent convertir le groupe nitrile en amine.
Réactifs et Conditions Courants :
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Agents halogénants comme la N-bromosuccinimide pour la bromation.
Principaux Produits Formés :
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés amines.
Substitution : Formation de dérivés d'indole halogénés.
Applications de la Recherche Scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et de composés hétérocycliques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme précurseur pour le développement de médicaments, en particulier dans la synthèse de composés à potentiel thérapeutique.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les colorants.
Mécanisme d'Action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à des enzymes ou des récepteurs spécifiques, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies métaboliques, conduisant à des fonctions cellulaires modifiées. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Composés Similaires :
1H-indole-3-carbonitrile : Un précurseur dans la synthèse du this compound, connu pour son utilisation dans diverses réactions chimiques.
1H-indole-3-carbaldéhyde : Un autre dérivé de l'indole avec des applications en synthèse organique et en chimie médicinale.
1-Isobutyryl-1H-indole-2-carbonitrile : Un composé étroitement apparenté aux propriétés chimiques similaires, mais à une réactivité différente en raison de la position du groupe nitrile.
Unicité : Le this compound est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Son groupe isobutyryle améliore sa lipophilie, améliorant potentiellement son interaction avec les membranes biologiques et les cibles.
Applications De Recherche Scientifique
1-Isobutyryl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Isobutyryl-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1H-indole-3-carbonitrile: A precursor in the synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile, known for its use in various chemical reactions.
1H-indole-3-carbaldehyde: Another indole derivative with applications in organic synthesis and medicinal chemistry.
1-Isobutyryl-1H-indole-2-carbonitrile: A closely related compound with similar chemical properties but different reactivity due to the position of the nitrile group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyryl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
1-(2-methylpropanoyl)indole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-9(2)13(16)15-8-10(7-14)11-5-3-4-6-12(11)15/h3-6,8-9H,1-2H3 |
Clé InChI |
SESOAUBJJSQPGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1C=C(C2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


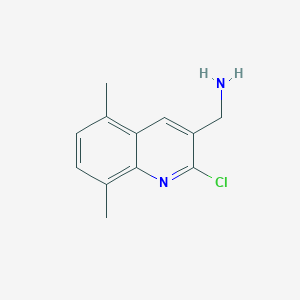
![4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine](/img/structure/B11888283.png)
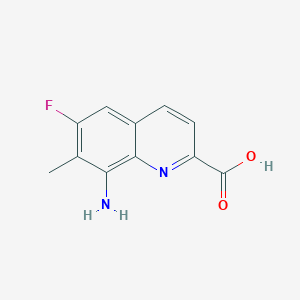
![1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
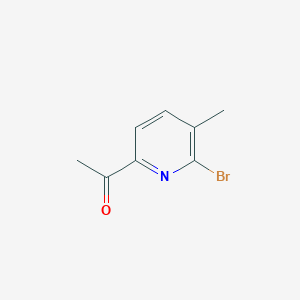
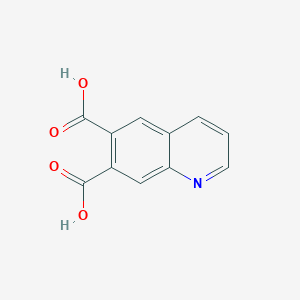



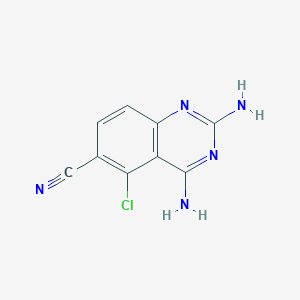
![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)
